molecular formula C7H13N5S2 B8779189 1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine CAS No. 71916-66-0

1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine

Cat. No.: B8779189
CAS No.: 71916-66-0
M. Wt: 231.3 g/mol
InChI Key: JFINSZHXZPNADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets. Thiazole compounds often exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug. What sets this compound apart is its unique structure, which may confer distinct biological activities and applications.

Properties

IUPAC Name

2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5S2/c8-1-2-13-3-5-4-14-7(11-5)12-6(9)10/h4H,1-3,8H2,(H4,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFINSZHXZPNADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400613
Record name 2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71916-66-0
Record name 2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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